![molecular formula C16H14FN5O B2444256 N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105247-09-3](/img/no-structure.png)

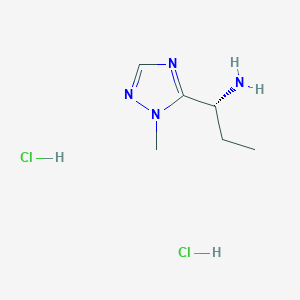

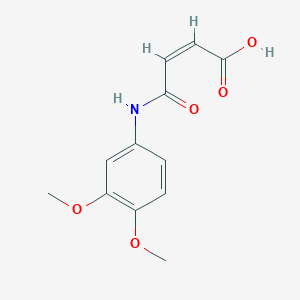

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

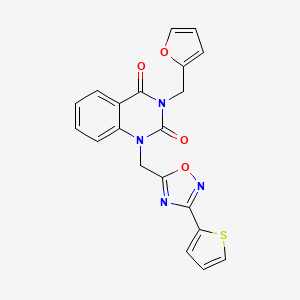

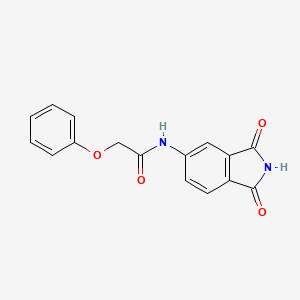

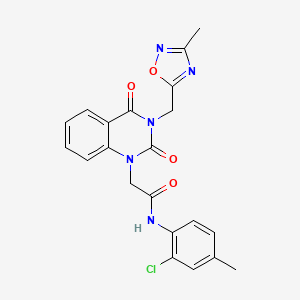

“N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a versatile chemical compound used in various scientific research. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis. It belongs to the class of organic compounds known as aminobenzenesulfonamides .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of these compounds is characterized by using 1H NMR, 13C NMR, FT–IR, mass and elemental analysis techniques . The planarity of specific bonds and the stereochemical arrangement can significantly affect the molecule’s stability and supramolecular assembly.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Physical And Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis.Applications De Recherche Scientifique

- In 2020, novel triazolo[3,4-b]thiadiazine-isatin hybrids , including 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones , were developed. Compound I exhibited broad antitumor activities and good VEGFR-2 inhibition .

- 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides , derivatives of indole, were investigated for their cytotoxicity and tubulin polymerization inhibitory activity. These compounds hold promise as potential anticancer agents .

Anti-Angiogenic Properties

Cytotoxicity and Tubulin Polymerization Inhibition

Orientations Futures

The treatment of infectious diseases remains an important and difficult issue due to the accumulation of many problems related to therapy, such as the development of resistance to currently known drugs . Therefore, researchers and medical professionals are working to develop new and innovative treatments for infectious diseases. “N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” and its derivatives could be a promising area for future research .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 3-fluoroaniline to form N-benzyl-3-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "Benzyl azide", "3-fluoroaniline", "Ethyl 2-azidoacetate", "Sodium azide", "Triethylamine", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 3-fluoroaniline in the presence of triethylamine and methanol to form N-benzyl-3-fluoroaniline.", "Step 2: N-benzyl-3-fluoroaniline is then reacted with ethyl 2-azidoacetate in the presence of sodium azide and chloroform to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The crude product is purified by recrystallization from a mixture of diethyl ether and methanol.", "Step 4: The final product is obtained as a white solid after drying and washing with water and sodium chloride." ] } | |

Numéro CAS |

1105247-09-3 |

Formule moléculaire |

C16H14FN5O |

Poids moléculaire |

311.32 |

Nom IUPAC |

N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |

Clé InChI |

STFIIRNCDRFOCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)